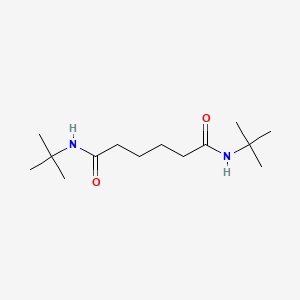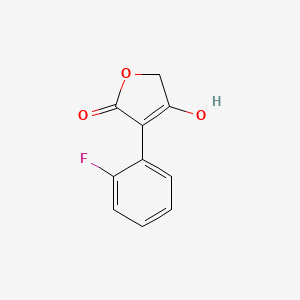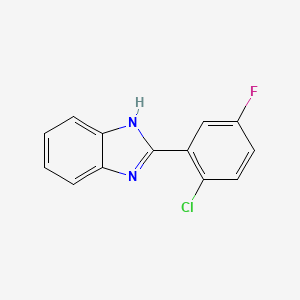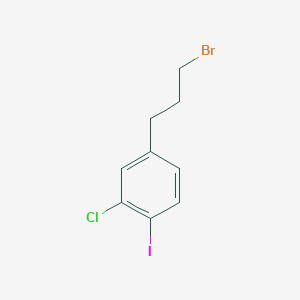
1-(3-Bromopropyl)-3-chloro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-chloro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-3-chloro-4-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable benzene derivative. For instance, starting with 4-iodo-3-chlorobenzene, a bromopropyl group can be introduced via a nucleophilic substitution reaction using 1,3-dibromopropane under appropriate conditions . The reaction typically requires a solvent such as xylene or toluene and may be facilitated by microwave irradiation to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-Bromopropyl)-3-chloro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding benzoic acid derivatives.
Common reagents used in these reactions include strong bases like potassium tert-butoxide for elimination reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-3-chloro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-chloro-4-iodobenzene exerts its effects depends on the specific context in which it is usedThe molecular targets and pathways involved vary depending on the specific application, but they often include key enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-chloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-chlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-3-chlorobenzene: Lacks the bromopropyl group, limiting its use in certain synthetic applications.
1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but with different positioning of the chlorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of halogen atoms and the bromopropyl group, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H9BrClI |
|---|---|
Molecular Weight |
359.43 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-chloro-1-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
KFAKRPBFDXZIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



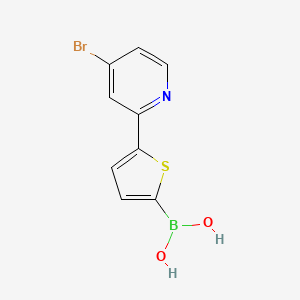
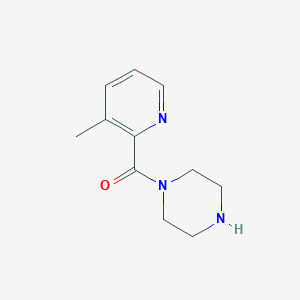
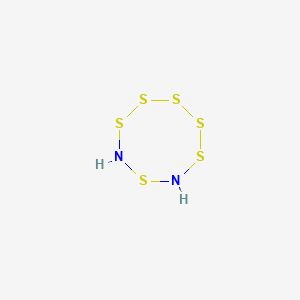

![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
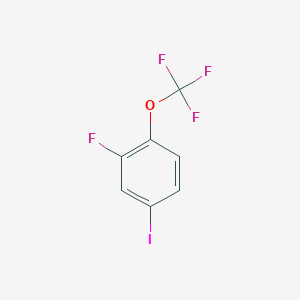
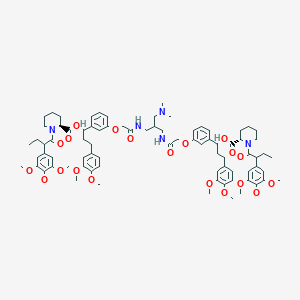
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)
